molecular formula C6H14ClO5P B10763239 (S)-MAP4 hydrochloride CAS No. 1049694-90-7

(S)-MAP4 hydrochloride

Cat. No.: B10763239
CAS No.: 1049694-90-7
M. Wt: 232.60 g/mol
InChI Key: BCLBHEQMAQXMBH-UHFFFAOYSA-N
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Description

(S)-MAP4 hydrochloride is a small-molecule compound listed in pharmacological screening studies targeting cancer stem cells and tumor microenvironments .

Properties

CAS No.

1049694-90-7

Molecular Formula

C6H14ClO5P

Molecular Weight

232.60 g/mol

IUPAC Name

2,2-dimethyl-4-phosphonobutanoic acid;hydrochloride

InChI

InChI=1S/C6H13O5P.ClH/c1-6(2,5(7)8)3-4-12(9,10)11;/h3-4H2,1-2H3,(H,7,8)(H2,9,10,11);1H

InChI Key

BCLBHEQMAQXMBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCP(=O)(O)O)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of (S)-MAP4 Hydrochloride and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Role Evidence Reference
This compound C21H28NO10S (inferred) ~501.5 (calculated) Cancer stem cell modulation
Coumarin derivatives Variable ~150–300 MARK4 inhibition, microtubule dynamics
MRS 2179 C4H11N3S·½H2SO4 170.2 Purinergic receptor antagonist
Methoxamine hydrochloride C11H17NO2·HCl 247.7 α1-adrenergic agonist
MK-912 C17H15Cl2N3O 348.2 Serotonin receptor antagonist

Key Observations:

Structural Uniqueness: this compound’s molecular formula (C21H28NO10S) suggests a complex structure with sulfonic and hydroxyl groups, differentiating it from simpler kinase inhibitors like coumarins .

Salt Forms : Similar to methoxamine hydrochloride, the hydrochloride salt form enhances solubility and bioavailability, a common feature in drug development .

Mechanistic and Pharmacological Distinctions

  • MARK4 Inhibition: Coumarins and other MARK4 inhibitors stabilize microtubules by preventing phosphorylation of the MAP4 protein .
  • Cancer Stem Cell Targeting : Unlike classical kinase inhibitors, this compound is grouped with compounds like meloxicam sodium and levallorphan tartrate, which target tumor microenvironments via inflammation or opioid receptor pathways .
  • Cheminformatics Applications : The MAP4 fingerprint (unrelated to the compound) distinguishes molecular similarities in virtual screening, a tool that could theoretically optimize this compound derivatives .

Q & A

Q. How can researchers design reproducible synthesis protocols for (S)-MAP4 hydrochloride?

Answer:

  • Key variables to control : Reaction temperature, solvent purity, stoichiometry of reagents, and chiral catalyst efficiency.
  • Characterization steps : Use NMR (¹H/¹³C) to confirm stereochemistry and HPLC for enantiomeric excess (EE) quantification .
  • Validation : Cross-reference spectral data with published protocols for analogous chiral amines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride synthesis) to identify deviations in intermediates .
  • Reproducibility : Document batch-specific anomalies (e.g., solvent traces in NMR) and include raw data in supplementary materials for peer verification .

Q. What methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity analysis : Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry to detect degradation products (e.g., dehydrohalogenation byproducts) .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor chiral integrity via polarimetry or chiral HPLC .
  • Data interpretation : Use statistical tools (e.g., ANOVA) to distinguish instrument noise from genuine degradation signals .

Q. How should researchers validate the biological activity of this compound in in vitro assays?

Answer:

  • Dose-response standardization : Include positive controls (e.g., known receptor agonists/antagonists) and negative controls (vehicle-only) to contextualize efficacy .
  • Solvent compatibility : Test DMSO/PBS solubility limits to avoid false negatives from precipitation .
  • Replicate design : Perform triplicate runs with blinded analysts to minimize bias, and report confidence intervals for IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the enantioselective binding of this compound to target receptors?

Answer:

  • Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with fluorescence polarization assays to rule out artifact-driven discrepancies .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions to identify steric or electrostatic mismatches in the (S)-enantiomer binding pocket .
  • Meta-analysis : Systematically review literature for methodological inconsistencies (e.g., buffer pH, ionic strength) using databases like PubMed and Web of Science .

Q. How can researchers optimize enantiomeric purity during large-scale synthesis of this compound?

Answer:

  • Chiral resolution techniques : Employ simulated moving bed (SMB) chromatography or enzymatic kinetic resolution to enhance EE >99% .
  • Process analytical technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .
  • Crystallization optimization : Screen solvent/anti-solvent pairs (e.g., ethanol/water) to favor (S)-enantiomer nucleation .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent toxicity data for this compound?

Answer:

  • Non-linear regression : Fit data to Hill or log-logistic models to estimate LD₅₀ and assess confidence intervals using bootstrapping .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle toxicity drivers (e.g., metabolite accumulation vs. parent compound effects) .
  • Outlier detection : Use Grubbs’ test or Mahalanobis distance to identify anomalous datapoints in high-throughput screening results .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo pharmacokinetic profiles of this compound?

Answer:

  • ADME profiling : Quantify plasma protein binding, metabolic stability (CYP450 assays), and blood-brain barrier permeability to identify bioavailability bottlenecks .
  • Tissue distribution studies : Use radiolabeled this compound with LC-MS/MS to track organ-specific accumulation .
  • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict in vivo efficacy from in vitro parameters .

Methodological Guidance for Data Reporting

  • Literature reviews : Follow EPA strategies for systematic searches, prioritizing peer-reviewed journals (PubMed, Web of Science) and gray literature (conference abstracts, technical reports) .
  • Data presentation : Use tables/graphs with error bars and significance annotations (p-values) in main texts; relegate raw datasets to supplementary files .
  • Ethical compliance : Adhere to MedChemExpress safety guidelines for handling hydrochlorides (e.g., fume hood use, PPE protocols) .

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